

G28UCM: A Technical Guide to a Novel Fatty Acid Synthase Inhibitor

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For Researchers, Scientists, and Drug Development Professionals

Abstract

G28UCM, also known as **UCM05**, is a synthetic small molecule inhibitor of fatty acid synthase (FASN), a key enzyme in de novo lipogenesis. Elevated FASN expression is a hallmark of many cancers, including breast cancer, and is associated with poor prognosis. G28UCM has demonstrated significant anti-cancer activity, particularly in HER2-positive breast cancer models, by inducing apoptosis and inhibiting critical cell signaling pathways. This technical guide provides a comprehensive overview of G28UCM, including its chemical properties, mechanism of action, quantitative data from key studies, and detailed experimental protocols.

Chemical Identity and Structure

G28UCM is a polyphenolic compound with the formal name 3,4,5-trihydroxy-benzoic acid 1,1'-(1,3-naphthalenediyl) ester. Its chemical structure and key properties are summarized below.



Property	Value		
Synonym	UCM05		
Formal Name	3,4,5-trihydroxy-benzoic acid 1,1'-(1,3-naphthalenediyl) ester		
Molecular Formula	C24H16O10		
Molecular Weight	464.4 g/mol		
CAS Number	1094451-90-7		
SMILES	OC1=C(O)C(O)=CC(C(OC2=CC(C=CC=C3)=C 3C(OC(C4=CC(O)=C(O)C(O)=C4)=O)=C2)=O) =C1		
InChI	InChI=1S/C24H16O10/c25-16-6-12(7- 17(26)21(16)29)23(31)33-14-5-11-3-1-2-4- 15(11)20(10-14)34-24(32)13-8- 18(27)22(30)19(28)9-13/h1-10,25-30H		

Mechanism of Action

G28UCM exerts its anti-cancer effects primarily through the inhibition of fatty acid synthase (FASN). FASN is a critical enzyme for the synthesis of fatty acids, which are essential for membrane production, energy storage, and signaling molecule synthesis in rapidly proliferating cancer cells.

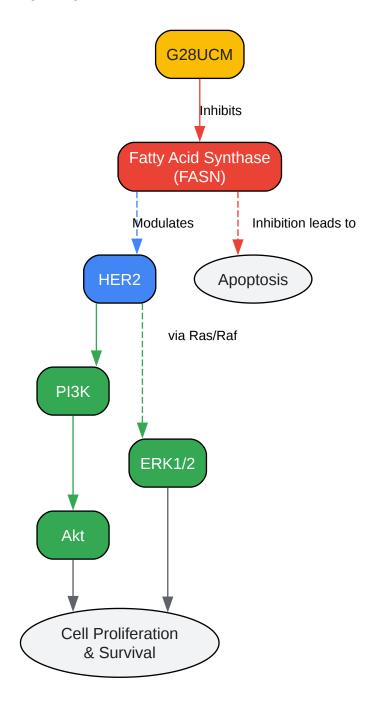
The inhibition of FASN by G28UCM in cancer cells, particularly in HER2-positive breast cancer, leads to a cascade of downstream effects:

- Induction of Apoptosis: FASN inhibition disrupts lipid metabolism, leading to an accumulation
 of toxic intermediates and ultimately triggering programmed cell death (apoptosis). This is
 evidenced by the cleavage of poly-ADP-ribose polymerase (PARP), a hallmark of apoptosis.
 [1]
- Downregulation of HER2 Signaling Pathway: G28UCM treatment results in a decrease in the phosphorylation of key proteins in the HER2 signaling pathway, including HER2 itself, protein



kinase B (Akt), and extracellular signal-regulated kinase (ERK1/2).[1] This pathway is a major driver of cell proliferation, survival, and differentiation in HER2-positive cancers.

The interplay between FASN and the HER2 pathway is a critical aspect of G28UCM's mechanism. FASN activity is linked to the stability and signaling of HER2, and its inhibition disrupts this oncogenic signaling network.



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Caption: G28UCM inhibits FASN, leading to apoptosis and downregulation of the HER2 signaling pathway.

Quantitative Data

The anti-cancer activity of G28UCM has been quantified in various studies. The following tables summarize key findings.

Table 1: In Vitro Cytotoxicity of G28UCM

Cell Line	Cancer Type	Resistance Profile	IС ₃₀ (µМ)	Reference
AU565	Breast Cancer (HER2+)	Parental	22 ± 7	[2]
AU565TR	Breast Cancer (HER2+)	Trastuzumab- resistant	24 ± 8	[2]
AU565LR	Breast Cancer (HER2+)	Lapatinib- resistant	17 ± 2	[2]

Table 2: In Vivo Efficacy of G28UCM in a Xenograft Model

Animal Model	Tumor Type	Treatment	Outcome	Reference
Nude mice xenograft	BT474 (Breast, HER2+)	G28UCM	Reduced tumor size in 5 out of 14 mice	[1]

Experimental Protocols

This section provides detailed methodologies for key experiments involving G28UCM, based on published literature and standard laboratory practices.

Cell Viability Assay (MTT Assay)



This protocol is a representative method for assessing the cytotoxic effects of G28UCM on breast cancer cell lines.

Materials:

- Breast cancer cell lines (e.g., AU565)
- Complete culture medium (e.g., RPMI-1640 with 10% FBS)
- G28UCM stock solution (dissolved in DMSO)
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
- 96-well plates
- Multichannel pipette
- Plate reader

Procedure:

- Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 μL of complete medium.
- Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
- Prepare serial dilutions of G28UCM in complete medium from the stock solution.
- Remove the medium from the wells and add 100 μL of the G28UCM dilutions to the respective wells. Include a vehicle control (medium with DMSO).
- Incubate the plate for the desired treatment period (e.g., 48 or 72 hours).
- Add 10 μ L of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.



- Carefully remove the medium and add 100 μL of solubilization solution to each well.
- Mix gently on an orbital shaker for 15 minutes to dissolve the formazan crystals.
- Measure the absorbance at 570 nm using a plate reader.
- Calculate the percentage of cell viability relative to the vehicle control and determine the IC₃₀/IC₅₀ values.

Western Blot Analysis

This protocol describes a general procedure for analyzing protein expression and phosphorylation status following G28UCM treatment.

Materials:

- Treated and untreated cell lysates
- Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
- · BCA protein assay kit
- SDS-PAGE gels
- Transfer buffer
- PVDF or nitrocellulose membranes
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibodies (e.g., anti-FASN, anti-p-HER2, anti-HER2, anti-p-Akt, anti-Akt, anti-p-ERK1/2, anti-ERK1/2, anti-PARP, anti-β-actin)
- HRP-conjugated secondary antibodies
- · Chemiluminescent substrate
- Imaging system



Procedure:

- Lyse cells in lysis buffer and determine protein concentration using a BCA assay.
- Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
- Separate the proteins by SDS-PAGE.
- Transfer the separated proteins to a PVDF or nitrocellulose membrane.
- Block the membrane with blocking buffer for 1 hour at room temperature.
- Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
- Wash the membrane three times with TBST for 10 minutes each.
- Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
- Wash the membrane three times with TBST for 10 minutes each.
- Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
- Use β-actin as a loading control to normalize protein levels.

In Vivo Xenograft Study

This protocol outlines a representative procedure for evaluating the in vivo anti-tumor efficacy of G28UCM. All animal experiments should be conducted in accordance with institutional guidelines.

Materials:

- Immunocompromised mice (e.g., female athymic nude mice, 4-6 weeks old)
- Breast cancer cells (e.g., BT474)

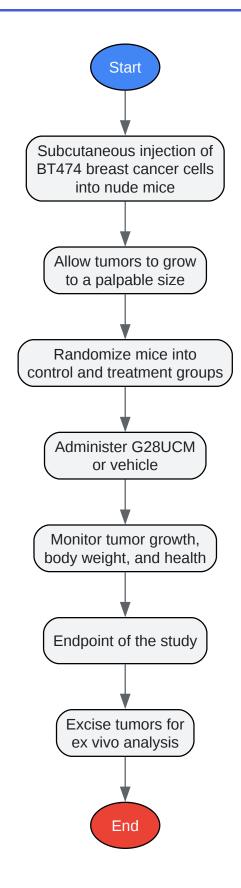


- Matrigel (optional)
- G28UCM formulation for in vivo administration
- Calipers for tumor measurement

Procedure:

- Subcutaneously inject 5 x 10⁶ BT474 cells (resuspended in PBS, optionally mixed with Matrigel) into the flank of each mouse.
- Monitor the mice for tumor growth.
- When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
- Administer G28UCM (e.g., via intraperitoneal injection) at a predetermined dose and schedule. The control group should receive the vehicle.
- Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume (Volume = (length x width²)/2).
- Monitor the body weight and general health of the mice throughout the study.
- At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blotting, immunohistochemistry).





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Caption: Workflow for an in vivo xenograft study to evaluate the efficacy of G28UCM.



FASN Activity Assay

This is a representative spectrophotometric assay to measure FASN activity by monitoring the oxidation of NADPH.

Materials:

- Purified FASN or cell lysates containing FASN
- Assay buffer (e.g., 100 mM potassium phosphate buffer, pH 7.0, containing 1 mM EDTA and 1 mM DTT)
- · Acetyl-CoA solution
- Malonyl-CoA solution
- NADPH solution
- Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

- Prepare a reaction mixture containing assay buffer, acetyl-CoA, and NADPH in a cuvette.
- Add the FASN-containing sample (purified enzyme or cell lysate) to the reaction mixture.
- To measure the inhibitory effect of G28UCM, pre-incubate the FASN sample with various concentrations of G28UCM before adding it to the reaction mixture.
- Initiate the reaction by adding malonyl-CoA.
- Immediately monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADPH.
- Calculate the rate of NADPH oxidation to determine FASN activity. The specific activity is typically expressed as nmol of NADPH oxidized per minute per mg of protein.

Conclusion



G28UCM is a promising FASN inhibitor with potent anti-cancer activity, particularly in HER2-positive breast cancer. Its mechanism of action, involving the dual inhibition of FASN and the HER2 signaling pathway, makes it an attractive candidate for further preclinical and clinical development. The experimental protocols provided in this guide offer a framework for researchers to investigate the therapeutic potential of G28UCM and similar FASN inhibitors. Further research is warranted to explore its efficacy in other cancer types and to identify potential biomarkers for predicting treatment response.

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